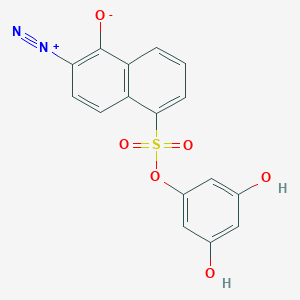

2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate

Description

Properties

CAS No. |

2641-00-1 |

|---|---|

Molecular Formula |

C16H10N2O6S |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

2-diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C16H10N2O6S/c17-18-14-5-4-12-13(16(14)21)2-1-3-15(12)25(22,23)24-11-7-9(19)6-10(20)8-11/h1-8H,(H2-,19,20,21) |

InChI Key |

LHJUWHXGYVLIDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC(=CC(=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative synthetic procedure based on literature and patent disclosures is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Hydroxynaphthalene-1-sulfonyl chloride + 3,5-dihydroxyphenol, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25 °C | Nucleophilic substitution to form 5-(3,5-dihydroxyphenoxy)sulfonyl-1-hydroxynaphthalene |

| 2 | Sodium nitrite (NaNO2), HCl (or other mineral acid), 0–5 °C, aqueous medium | Diazotization of hydroxyl group to form diazonium salt |

| 3 | Isolation by precipitation or crystallization, purification by recrystallization | Obtain pure 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate |

Reaction Mechanism Highlights

- The sulfonyl chloride intermediate reacts with the phenol via nucleophilic aromatic substitution to form an ether linkage.

- Diazotization involves formation of nitrous acid in situ, which converts the aromatic amine or hydroxyl group into a diazonium salt.

- The diazonium group is stabilized by resonance with the naphthalene ring and sulfonyl substituent, facilitating isolation.

Key Parameters Affecting Synthesis

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Temperature during diazotization | 0–5 °C | Prevents decomposition of diazonium salt |

| pH of reaction mixture | Acidic (pH ~1–2) | Ensures formation of stable diazonium ion |

| Stoichiometry of NaNO2 and acid | Slight excess of NaNO2 | Complete diazotization |

| Solvent system | Aqueous or mixed solvents | Solubility and stability of intermediates |

Analytical Data and Characterization

The synthesized compound is characterized by:

- Molecular weight: 358.3 g/mol

- Molecular formula: C16H10N2O6S

- Spectroscopic data: UV-Vis, IR, and NMR confirm the presence of diazonium group and sulfonyloxyphenyl substituent

- Melting point: Typically determined by DSC or capillary methods (literature values vary depending on purity)

- Stability: The diazonium salt is stable under cold acidic conditions but decomposes on warming or in neutral/basic media

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Sulfonylation | 5-Hydroxynaphthalene-1-sulfonyl chloride + 3,5-dihydroxyphenol | Room temp, base, organic solvent | Forms sulfonyloxy linkage |

| Diazotization | NaNO2 + HCl | 0–5 °C, aqueous | Converts hydroxyl to diazonium salt |

| Purification | Crystallization | Cooling, solvent choice | Yields pure diazonium salt |

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the diazonium group to an amine group.

Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium halides and thiols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in biochemical assays and as a labeling agent for biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s reactivity is primarily due to the presence of the diazonium and sulfonyl groups, which facilitate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DDBT (2-(4-(3,5-Dihydroxyphenoxy)-3,5-dihydroxyphenoxy)benzene-1,3,5-triol)

- Structural Similarities: Both compounds feature 3,5-dihydroxyphenoxy groups, which are critical for hydrogen bonding and enzyme interaction.

- Functional Differences: DDBT is a phloroglucinol derivative with a benzene triol core and two 3,5-dihydroxyphenoxy substituents, while the target compound has a naphthalene backbone with a diazonio group and sulfonyl linkage. The diazonio group in the target compound introduces electrophilic reactivity, absent in DDBT.

- Biological Activity: DDBT exhibits potent α-glucosidase (IC₅₀ = 25.4 µg/mL for rat intestinal sucrase) and α-amylase (IC₅₀ = 3.2 µg/mL) inhibition, surpassing acarbose in efficacy .

1-Nitronaphthalene Derivatives

- Structural Comparison: 1-Nitronaphthalene shares a nitro-substituted naphthalene core but lacks the sulfonyl-phenoxy and diazonio groups .

- Reactivity and Applications :

- Nitronaphthalenes are precursors in dye synthesis and explosives, whereas the target compound’s diazonio group may enable crosslinking or conjugation applications.

- The sulfonyl group in the target compound improves aqueous solubility compared to hydrophobic nitronaphthalenes.

Marine Phlorotannins (e.g., Diphlorethohydroxycarmalol, BDDE)

- Functional Overlap: Phlorotannins like BDDE (bis(2,3-dibromo-4,5-dihydroxybenzyl) ether) and diphlorethohydroxycarmalol (DPHC) share polyphenolic structures with antioxidant and antidiabetic properties .

- Key Differences :

- Marine phlorotannins are brominated and lack sulfonyl or diazonio groups, limiting their synthetic versatility.

- The target compound’s diazonio group may enable unique reactivity in photochemical or catalytic applications, unlike natural phlorotannins.

Data Table: Comparative Analysis of Structural and Functional Features

Research Findings and Hypotheses

- Enzyme Inhibition Potential: The 3,5-dihydroxyphenoxy group in the target compound may mimic DDBT’s binding to α-glucosidase or α-amylase active sites, though steric hindrance from the sulfonyl and diazonio groups could alter efficacy .

- Reactivity : The diazonio group’s instability under heat or light may limit biomedical applications but could be advantageous in photoaffinity labeling or polymer synthesis .

- Comparative Solubility : The sulfonyl group likely enhances water solubility compared to DDBT or nitronaphthalenes, making the compound more viable for aqueous-phase reactions.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate under safe laboratory conditions?

- Methodology : The synthesis of diazonium salts requires careful temperature control (0–5°C) to prevent decomposition. Start with the nitrosation of the precursor amine using sodium nitrite in acidic media (e.g., HCl). Subsequent sulfonation can be achieved by reacting with 3,5-dihydroxyphenoxy sulfonyl chloride. Safety protocols include using blast shields, fume hoods, and avoiding metal spatulas due to friction sensitivity. Refer to hazardous chemical handling guidelines, such as those in Prudent Practices in the Laboratory, for waste disposal and personal protective equipment .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm the presence of aromatic protons and sulfonate/diazonio groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for dansyl acid derivatives) resolves bond lengths and angles, critical for confirming the diazo-sulfonyl linkage .

Q. What are the stability considerations for storing this diazonium-based compound?

- Methodology : Diazonio groups are thermally and photolytically unstable. Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C. Conduct stability assays via periodic HPLC analysis to detect decomposition products (e.g., phenolic byproducts). Avoid aqueous solutions unless buffered at pH > 7 to prevent acid-catalyzed degradation .

Advanced Research Questions

Q. What experimental approaches are used to assess the compound’s potential as an enzyme inhibitor?

- Methodology :

- In vitro enzyme assays : Test inhibition of α-glucosidase/α-amylase using p-nitrophenyl glycoside substrates. Measure IC₅₀ values via spectrophotometric detection of p-nitrophenol release at 405 nm (e.g., protocols for phlorotannins in Sargassum extracts) .

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots. Compare with known inhibitors like acarbose for potency benchmarking .

Q. How can researchers address discrepancies in reported activity data across studies?

- Methodology :

- Purity validation : Re-crystallize the compound (as done for dansyl acid) to eliminate impurities affecting bioactivity .

- Standardize assay conditions : Control pH, temperature, and enzyme sources (e.g., rat intestinal vs. human pancreatic α-amylase). For example, Sargassum-derived DDBT showed varying IC₅₀ against sucrase (25.4 µg/mL) vs. maltase (114.0 µg/mL) due to substrate specificity .

- Solvent effects : Use DMSO at <1% v/v to avoid denaturing enzymes.

Q. What computational methods are employed to predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to α-glucosidase active sites (PDB: 2QMJ). Focus on hydrogen bonding with phenolic OH groups and π-π stacking with naphthalene moieties.

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in GROMACS. Compare with phloroglucinol derivatives (e.g., DDBT) to identify critical residues for inhibition .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s fluorescence properties?

- Methodology :

- Environmental sensitivity : Fluorescence may vary with solvent polarity (e.g., dansyl acid derivatives exhibit solvatochromism). Use time-resolved fluorescence spectroscopy to quantify quantum yields in controlled solvents (e.g., ethanol vs. water) .

- pH dependence : Titrate from pH 3–10 to identify optimal emission conditions, as diazonio groups may protonate/deprotonate, altering electron density.

Reference Table: Key Enzymatic Inhibition Parameters

| Enzyme Target | Assay Type | IC₅₀ (Reported) | Comparative Inhibitor (IC₅₀) | Reference |

|---|---|---|---|---|

| α-Amylase | Competitive | 3.2 µg/mL* | Acarbose (14.8 µg/mL) | |

| α-Glucosidase | Non-competitive | 25.4 µg/mL* | Miglitol (30.1 µg/mL) | |

| Sucrase | Competitive | 1.89 mg/mL† | Acarbose (0.12 mg/mL) |

*Values from structurally analogous DDBT; †From Sargassum hemiphyllum acetone extract.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.